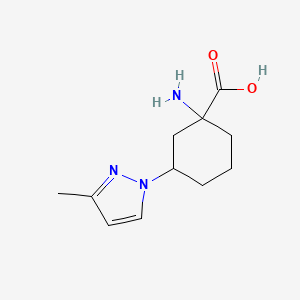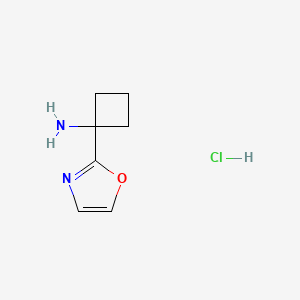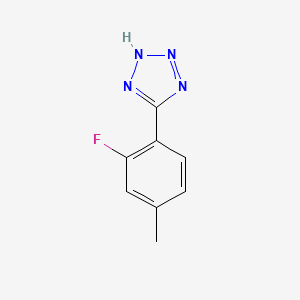![molecular formula C7H2ClLiN2O3 B13489625 Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that features a unique structure combining lithium, chlorine, and an oxazole ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate typically involves the formation of the oxazole ring followed by its fusion with the pyridine ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 5-chloro-2-aminopyridine with ethyl oxalyl chloride in the presence of a base can yield the desired oxazole-pyridine structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the chlorine atom.
科学的研究の応用
Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Oxazole Derivatives: Compounds like 1,3-oxazole and its derivatives share structural similarities with Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate.
Pyridine Derivatives: Compounds such as 2-aminopyridine and its derivatives also share similarities.
Uniqueness
What sets this compound apart is its unique combination of an oxazole ring fused with a pyridine ring and the presence of lithium and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H2ClLiN2O3 |
|---|---|
分子量 |
204.5 g/mol |
IUPAC名 |
lithium;5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C7H3ClN2O3.Li/c8-4-2-1-3-5(9-4)10-6(13-3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |
InChIキー |
OWXRFUFQKQCEQB-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC(=NC2=C1OC(=N2)C(=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)
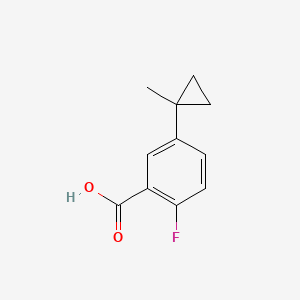
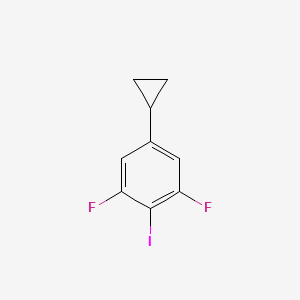
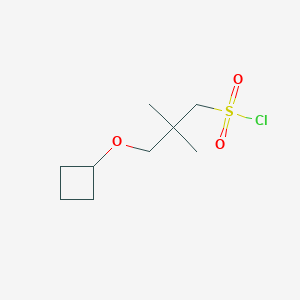
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)

